molecular formula C24H20ClFN4O2S B2802017 2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide CAS No. 902912-27-0

2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide

Cat. No. B2802017
CAS RN: 902912-27-0
M. Wt: 482.96
InChI Key: RJBYTNJNECVHRF-UHFFFAOYSA-N
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Description

2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide is a useful research compound. Its molecular formula is C24H20ClFN4O2S and its molecular weight is 482.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

2-((3-(2-Chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide belongs to a class of compounds that have been extensively studied for their ability to form various heterocyclic derivatives. These compounds are known for their utility in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, which are often integrated with a pyrimidine ring. Such derivatives have been evaluated for their antimicrobial properties, displaying moderate activity in selected cases. The process typically involves the use of key intermediates like 3-oxo-N-(pyrimidin-2-yl)butanamide in the construction of these heterocyclic frameworks (Farag, Kheder, & Mabkhot, 2009; Hussein, Harb, & Mousa, 2008).

Molecular Mechanisms and Chemokine Receptor Modulation

Research has explored the molecular mechanisms by which compounds similar in structure to 2-((3-(2-Chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide modulate chemokine receptors, particularly CXCR3. These studies have shed light on the probe-dependent inhibition of CXCR3 signaling by such compounds, revealing intricate molecular interactions that govern their selectivity and probe dependence. By employing techniques like site-directed mutagenesis combined with homology modeling and docking, researchers have identified key amino acid residues that contribute to modulator binding and signaling. This work provides a platform for the development of new allosteric drugs with improved pharmacological properties (Brox et al., 2018).

Antitumor Activity

Compounds within this chemical family have been investigated for their antitumor potential. For instance, thieno[3,2-d]pyrimidine derivatives, structurally related to 2-((3-(2-Chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide, have undergone synthesis and evaluation for antitumor activity. This research has led to the discovery of compounds that exhibit significant anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. Such findings highlight the therapeutic potential of these compounds in oncology (Hafez & El-Gazzar, 2017).

Anti-inflammatory and Analgesic Agents

Research has also been conducted on the synthesis of new thiazolo [3,2-a] pyrimidine derivatives, starting from components like 4-fluoroaniline and ethylacetoacetate. These derivatives have been assessed for their anti-inflammatory and antinociceptive activities, with some showing significant results in models like the rat paw edema method and thermal stimulus technique. This indicates the potential of these compounds in developing treatments for inflammation and pain (Alam et al., 2010).

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN4O2S/c1-2-20(22(31)28-17-11-9-16(26)10-12-17)33-24-29-21-18(7-5-13-27-21)23(32)30(24)14-15-6-3-4-8-19(15)25/h3-13,20H,2,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBYTNJNECVHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide

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